(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl

Descripción general

Descripción

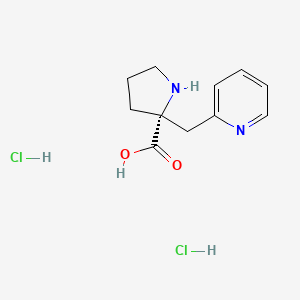

®-alpha-(2-Pyridinylmethyl)-proline-2HCl is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring attached to a proline moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl typically involves the asymmetric synthesis of the proline derivative followed by the introduction of the pyridinylmethyl group. One common method involves the use of asymmetric hydrogenation or chiral auxiliary-based approaches to obtain the desired enantiomer with high enantioselectivity. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

®-alpha-(2-Pyridinylmethyl)-proline-2HCl can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.

Reduction: The compound can be reduced to modify the pyridine ring or the proline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives. Substitution reactions can introduce various functional groups, resulting in a diverse array of derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of pharmaceuticals and fine chemicals. The compound can undergo various transformations such as oxidation, reduction, and substitution, which are crucial for creating diverse chemical entities.

Green Chemistry Approaches:

Recent advancements in synthetic methodologies emphasize environmentally friendly practices. For instance, continuous flow synthesis techniques utilizing catalysts like Raney nickel have been employed to produce proline derivatives with high efficiency and minimal waste.

Enzyme Inhibition:

One of the most promising applications of this compound is its potential role as an enzyme inhibitor. Research indicates that proline derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is particularly relevant for developing treatments for type 2 diabetes .

Anticancer Properties:

Studies have shown that compounds similar to (R)-alpha-(2-Pyridinylmethyl)-proline exhibit antiproliferative effects against various cancer cell lines. For example, fluorinated pyridine derivatives have demonstrated significant activity against breast and colon cancer cells, suggesting that this compound may also possess similar properties .

Immune Modulation:

The compound may influence immune responses by acting as a Toll-like receptor (TLR) agonist. This property could position it as a candidate for further investigation in immunotherapy, where modulation of immune pathways is crucial for treating autoimmune diseases and enhancing vaccine efficacy.

Case Studies

Several studies illustrate the potential applications of this compound:

- Proline Derivative Study: A study demonstrated oxidative diversification of proline derivatives using small-molecule iron catalysts, yielding bioactive compounds without racemization at stereocenters. This approach showcases the versatility of proline derivatives in drug design.

- TLR Activation Research: Another investigation focused on structure-activity relationships of pyridine-based compounds activating TLRs. Modifications on the pyridine ring influenced biological activity significantly, suggesting that similar strategies could enhance the efficacy of this compound as an immunomodulator.

Mecanismo De Acción

The mechanism of action of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the proline moiety can influence the overall binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl: The enantiomer of the compound, which may exhibit different biological activities due to its distinct stereochemistry.

2-Pyridinylmethyl derivatives: Compounds with similar pyridine-based structures but different substituents on the proline moiety.

Proline derivatives: Compounds with modifications on the proline ring, which can influence their chemical and biological properties

Uniqueness

®-alpha-(2-Pyridinylmethyl)-proline-2HCl is unique due to its specific chiral configuration and the presence of both pyridine and proline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClN₂

- Molecular Weight : Approximately 220.71 g/mol

- CAS Number : 1049732-38-8

The compound features a proline backbone with a pyridinylmethyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Modulation : It has the potential to modulate receptors that are critical in signal transduction pathways.

- Hydrogen Bonding : The presence of the pyridine ring allows for hydrogen bonding with biomolecules, enhancing its binding affinity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows promise against multidrug-resistant bacterial strains.

- Anticancer Potential : Related compounds have demonstrated inhibitory effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-alpha-(2-Pyridinylmethyl)-proline | 0.85 | Different stereochemistry affecting activity |

| 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine | 0.67 | Exhibits significant protein kinase inhibition |

| 4-Iodo-1H-pyrazolo[4,3-c]pyridine | 0.70 | Different halogen substitution altering reactivity |

This table highlights the diversity within the proline and pyridine derivatives and underscores the distinct attributes of this compound.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

- Antibacterial Activity : A study evaluated various proline derivatives against clinically isolated multidrug-resistant bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like Erythromycin and Amikacin .

- Anticancer Potential : Research on related proline derivatives has shown promising results as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating potent anti-proliferative effects against cancer cell lines such as A549 and HCT116 .

- Neuroprotective Effects : A study focused on the neuroprotective effects of proline derivatives in models of neurodegeneration, suggesting potential therapeutic applications for diseases like Alzheimer's .

Propiedades

IUPAC Name |

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPXKGGAVXEMNY-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.